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molecular formula C11H10N2O3 B065394 3-Ethoxy-4-(pyridin-4-ylamino)cyclobut-3-ene-1,2-dione CAS No. 159596-50-6

3-Ethoxy-4-(pyridin-4-ylamino)cyclobut-3-ene-1,2-dione

Cat. No. B065394
M. Wt: 218.21 g/mol
InChI Key: JFQJLNCJGOMBDM-UHFFFAOYSA-N
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Patent
US05403854

Procedure details

To a solution of 3,4-diethoxy-3-cyclobutene-1,2-dione (5.00 g, 29.4 mmol) in absolute ethanol (100 mL) was added a suspension of 4-aminopyridine (2.77 g, 29.4 mmol) in ethanol (50 mL). The reaction mixture was refluxed for 4 hours then concentrated to give crude product. Chromatography (EtOAc) afforded 0.632 g (10%) of a white solid: mp 120°-125° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.77 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
10%

Identifiers

REACTION_CXSMILES
C(O[C:4]1[C:5](=[O:12])[C:6](=[O:11])[C:7]=1[O:8][CH2:9][CH3:10])C.[NH2:13][C:14]1[CH:19]=[CH:18][N:17]=[CH:16][CH:15]=1.CCOC(C)=O>C(O)C>[N:17]1[CH:18]=[CH:19][C:14]([NH:13][C:4]2[C:5](=[O:12])[C:6](=[O:11])[C:7]=2[O:8][CH2:9][CH3:10])=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)OC=1C(C(C1OCC)=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.77 g
Type
reactant
Smiles
NC1=CC=NC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated
CUSTOM
Type
CUSTOM
Details
to give crude product

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)NC=1C(C(C1OCC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.632 g
YIELD: PERCENTYIELD 10%
YIELD: CALCULATEDPERCENTYIELD 9.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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